molecular formula C14H15NO2 B11880706 3-Isopropyl-2-methylquinoline-4-carboxylic acid

3-Isopropyl-2-methylquinoline-4-carboxylic acid

Cat. No.: B11880706
M. Wt: 229.27 g/mol
InChI Key: ARCIUTANZAWLQE-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-methylquinoline-4-carboxylic acid can be achieved through various classical and modern synthetic routes. Some of the well-known methods include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, ionic liquid media, and transition metal-free reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

3-Isopropyl-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-2-methylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and carboxylic acid groups contribute to its enhanced solubility and reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-methyl-3-propan-2-ylquinoline-4-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

ARCIUTANZAWLQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C)C)C(=O)O

Origin of Product

United States

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